4-ethoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide
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Overview
Description
4-ethoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a pyrazine ring, an azetidine ring, and a benzene sulfonamide group. The combination of these functional groups endows the compound with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Pyrazine Ring: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the azetidine intermediate.
Attachment of the Benzene Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-ethoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide
- 4-ethoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzenesulfonate
- 4-ethoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonyl chloride
Uniqueness
4-ethoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H18N4O3S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-ethoxy-N-(1-pyrazin-2-ylazetidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N4O3S/c1-2-22-13-3-5-14(6-4-13)23(20,21)18-12-10-19(11-12)15-9-16-7-8-17-15/h3-9,12,18H,2,10-11H2,1H3 |
InChI Key |
YQTACDXIQMAZJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2CN(C2)C3=NC=CN=C3 |
Origin of Product |
United States |
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